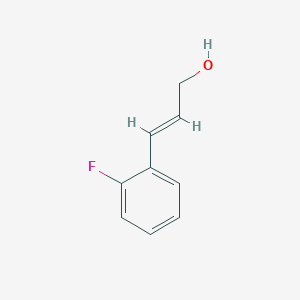
3-(2-Fluorophenyl)prop-2-en-1-ol
Overview
Description
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Molecular Structure Characterization : The molecular structure of 3-(2-Fluorophenyl)prop-2-en-1-ol and related compounds has been extensively studied. For instance, the structural properties and quantum chemical analysis of related chalcone derivatives have been conducted, revealing insights into molecular geometry and spectral properties (Zaini et al., 2018).
Spectroscopic Techniques Application : Spectroscopic techniques like FT-IR, NMR, UV-Visible, and X-ray diffraction have been employed for characterizing compounds structurally similar to 3-(2-Fluorophenyl)prop-2-en-1-ol (Chavan & Gop, 2016). These methods are crucial for understanding the physical and chemical properties of these compounds.
Optical and Nonlinear Properties
Nonlinear Optical Properties : Compounds similar to 3-(2-Fluorophenyl)prop-2-en-1-ol have been studied for their nonlinear optical properties. For example, the third-order nonlinear optical properties of related chalcone derivatives have been experimentally investigated, showing potential for optical limiting applications (Ekbote et al., 2017).
Photophysical Properties : The spectral behavior and photophysical parameters of similar compounds have been examined in different media, providing insights into their photostability and photophysical characteristics, essential for applications in photonics and optoelectronics (Pannipara et al., 2015).
Potential Applications in Organic Electronics
Organic Solar Cell Material : Certain derivatives of 3-(2-Fluorophenyl)prop-2-en-1-ol have been explored as synthesized dyes for organic solar cell materials. Their structural and electronic properties make them suitable for such applications, enhancing the performance of solar cells (Anizaim et al., 2020).
Optoelectronic Devices : The compounds structurally related to 3-(2-Fluorophenyl)prop-2-en-1-ol have potential applications in optoelectronic devices. Their unique molecular structures and properties make them suitable candidates for use in light-emitting diodes and liquid crystal displays (Hegde et al., 2013).
Future Directions
properties
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQROESOVOUHBGC-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Fluorophenyl)prop-2-EN-1-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




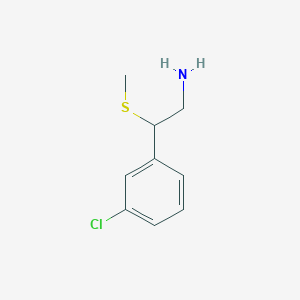
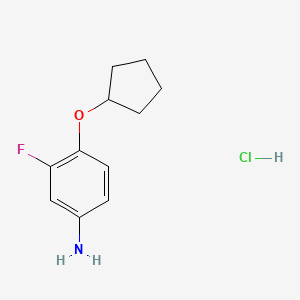
![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)

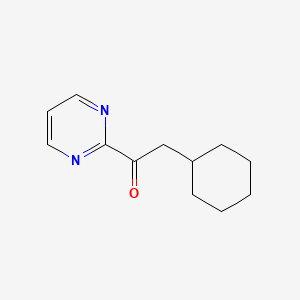
![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)
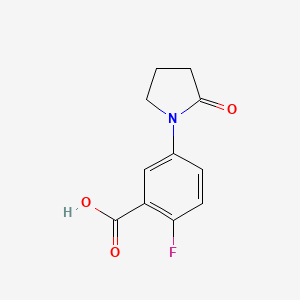


![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)

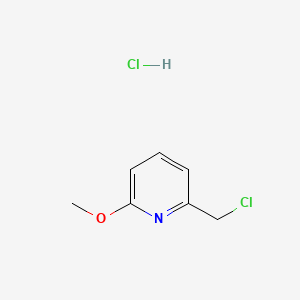
amine](/img/structure/B1455417.png)